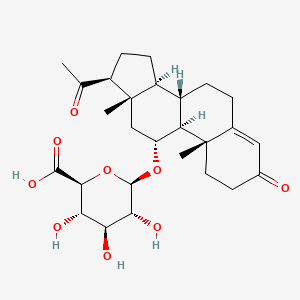

![molecular formula C5H4ClN4OT B1140847 Hypoxanthine monohydrochloride, [8-3H] CAS No. 100694-13-1](/img/structure/B1140847.png)

Hypoxanthine monohydrochloride, [8-3H]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

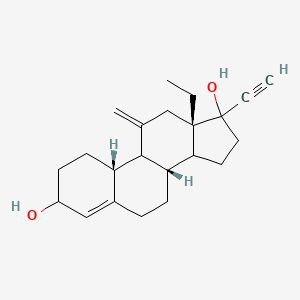

Hypoxanthine monohydrochloride, [8-3H] is a radiolabeled compound used extensively in biochemical and pharmacological research. It is a derivative of hypoxanthine, a naturally occurring purine derivative involved in the metabolism of nucleic acids. The radiolabeling with tritium ([8-3H]) allows for the tracking and quantification of the compound in various biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hypoxanthine monohydrochloride, [8-3H] typically involves the tritiation of hypoxanthine. This process can be achieved through catalytic hydrogenation using tritium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the incorporation of tritium at the desired position on the hypoxanthine molecule .

Industrial Production Methods

Industrial production of hypoxanthine monohydrochloride, [8-3H] follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and specific activity. The compound is usually supplied in an aqueous solution, steri-packaged, and stored under specific conditions to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

Hypoxanthine monohydrochloride, [8-3H] undergoes various chemical reactions, including:

Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.

Major Products

Oxidation: Xanthine and uric acid.

Reduction: Dihydro derivatives of hypoxanthine.

Substitution: Various substituted purine derivatives.

Applications De Recherche Scientifique

Hypoxanthine monohydrochloride, [8-3H] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and quantification. Some of its applications include:

Chemistry: Used in studies involving nucleic acid metabolism and purine biosynthesis.

Biology: Employed in cell culture studies to investigate nucleic acid synthesis and energy metabolism.

Medicine: Utilized in pharmacological studies to assess the efficacy of antimalarial drugs and other therapeutics.

Industry: Applied in the development of diagnostic assays and radiolabeled tracers for various biochemical processes

Mécanisme D'action

Hypoxanthine monohydrochloride, [8-3H] exerts its effects primarily through its role as a purine derivative. It is involved in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the synthesis of nucleotides and nucleic acids. The radiolabeling with tritium allows for the tracking of these metabolic processes in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hypoxanthine monohydrochloride: Non-radiolabeled version of the compound.

Hypoxanthine bromide monohydrate: Similar structure with bromide instead of chloride.

9-Methylhypoxanthine chloride monohydrate: Methylated derivative.

Hypoxanthine nitrate monohydrate: Nitrate salt of hypoxanthine.

Hypoxanthine perchlorate monohydrate: Perchlorate salt of hypoxanthine

Uniqueness

Hypoxanthine monohydrochloride, [8-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving nucleic acid metabolism, drug efficacy, and biochemical assays .

Propriétés

IUPAC Name |

8-tritio-1,9-dihydropurin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H/i1T; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJQDNNYDGYLQ-PXDSPCEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)N=CNC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=NC2=C(N1)N=CNC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/new.no-structure.jpg)

![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)